molecular formula C15H9BrCl2N4S B12008640 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12008640
M. Wt: 428.1 g/mol
InChI Key: VTNNTZKPGDKDRD-UFWORHAWSA-N
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Description

4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of new polymers with desired properties.

Mechanism of Action

The mechanism of action of 4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Benzylidene Derivatives: Compounds with benzylidene groups may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other compounds.

Properties

Molecular Formula

C15H9BrCl2N4S

Molecular Weight

428.1 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9BrCl2N4S/c16-10-3-1-2-9(6-10)8-19-22-14(20-21-15(22)23)12-5-4-11(17)7-13(12)18/h1-8H,(H,21,23)/b19-8+

InChI Key

VTNNTZKPGDKDRD-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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